molecular formula C36H63NaO12 B13785837 Monensin sodium 100 microg/mL in Acetonitrile

Monensin sodium 100 microg/mL in Acetonitrile

Cat. No.: B13785837
M. Wt: 710.9 g/mol
InChI Key: UKNOERUVQVZLSH-WUNIMUABSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monensin sodium is a polyether antibiotic that is commonly used as a veterinary drug. It is often dissolved in acetonitrile to create a solution with a concentration of 100 micrograms per milliliter. This compound is known for its ability to transport sodium ions across cell membranes, which disrupts ion gradients and can lead to cell death in certain microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monensin sodium is typically synthesized through a series of complex organic reactions. The process begins with the fermentation of Streptomyces cinnamonensis, a bacterium that naturally produces monensin. The monensin is then extracted and purified through various chromatographic techniques. The final step involves the conversion of monensin to its sodium salt form by reacting it with sodium hydroxide in an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of monensin sodium involves large-scale fermentation processes. The fermentation broth is subjected to multiple extraction and purification steps to isolate monensin. The purified monensin is then converted to its sodium salt form and dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions

Monensin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of monensin, as well as substituted compounds with different functional groups .

Scientific Research Applications

Monensin sodium has a wide range of scientific research applications:

Mechanism of Action

Monensin sodium exerts its effects by transporting sodium ions across cell membranes. This disrupts the ion gradients that are essential for various cellular processes. The compound binds to sodium ions and facilitates their movement across the lipid bilayer, leading to an imbalance in ion concentrations. This disruption can cause cell death in certain microorganisms, making monensin sodium an effective antibiotic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monensin sodium is unique due to its specific ion transport mechanism and its effectiveness against a wide range of microorganisms. Its ability to disrupt ion gradients makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C36H63NaO12

Molecular Weight

710.9 g/mol

IUPAC Name

sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate;hydrate

InChI

InChI=1S/C36H62O11.Na.H2O/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);;1H2/q;+1;/p-1/t19-,20-,21+,22+,23-,24?,25-,26+,27+,28-,29+,30-,31-,33-,34-,35+,36-;;/m0../s1

InChI Key

UKNOERUVQVZLSH-WUNIMUABSA-M

Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H](C(C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.O.[Na+]

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.O.[Na+]

Origin of Product

United States

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